molecular formula C10H19NO2 B14706643 2-(Butylamino)ethyl 2-methylprop-2-enoate CAS No. 24171-27-5

2-(Butylamino)ethyl 2-methylprop-2-enoate

Cat. No.: B14706643
CAS No.: 24171-27-5
M. Wt: 185.26 g/mol
InChI Key: NMGPHUOPSWFUEB-UHFFFAOYSA-N
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Description

2-(Butylamino)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is a clear, colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its role as a monomer in the production of polymers and copolymers, which are used in a wide range of applications including coatings, adhesives, and ion exchange resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-methylprop-2-enoic acid with 2-(butylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction mixture is heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality. The use of continuous flow reactors also enhances the efficiency of the process by reducing reaction times and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are employed in substitution reactions.

Major Products

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted amines or esters.

Scientific Research Applications

2-(Butylamino)ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and ion exchange resins.

Mechanism of Action

The mechanism of action of 2-(Butylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The compound contains a reactive double bond that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and chemical resistance, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
  • 2-(Methylamino)ethyl 2-methylprop-2-enoate

Uniqueness

2-(Butylamino)ethyl 2-methylprop-2-enoate is unique due to its specific alkyl chain length and the presence of the butylamino group. This structural feature imparts distinct properties to the compound, such as enhanced hydrophobicity and improved compatibility with certain polymers. Compared to its analogs, it offers better performance in specific applications like coatings and adhesives.

Properties

CAS No.

24171-27-5

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(butylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H19NO2/c1-4-5-6-11-7-8-13-10(12)9(2)3/h11H,2,4-8H2,1,3H3

InChI Key

NMGPHUOPSWFUEB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCOC(=O)C(=C)C

Origin of Product

United States

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